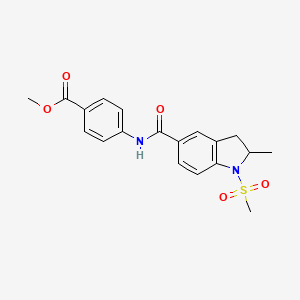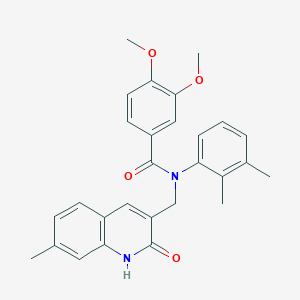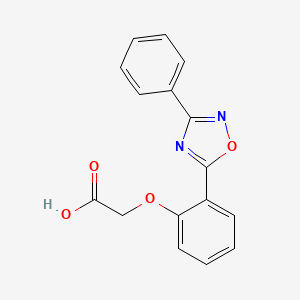
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide, also known as Cmpd-7, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide involves its ability to inhibit the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It also has the ability to modulate the activity of neurotransmitters, which is beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in various experimental models. It also has the ability to enhance the activity of antioxidant enzymes and reduce the accumulation of toxic protein aggregates in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide in lab experiments is its ability to exhibit therapeutic effects at low concentrations. Additionally, it has shown good bioavailability and pharmacokinetic properties. However, one of the limitations is the lack of extensive studies on its toxicity and long-term effects.
Orientations Futures
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide. One of the areas of research is the development of novel drug delivery systems to improve its therapeutic efficacy. Additionally, further studies on its toxicity and long-term effects are necessary. Furthermore, the potential of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide as a therapeutic agent in other diseases such as cancer and diabetes needs to be explored.
Conclusion
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide is a promising chemical compound that has shown potential therapeutic properties in various scientific research fields. Its ability to exhibit anti-inflammatory, antioxidant, and neuroprotective effects makes it a potential candidate for the treatment of various diseases. Further studies are necessary to fully understand its mechanism of action, toxicity, and long-term effects.
Méthodes De Synthèse
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide involves the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 2-methoxyphenyl isobutyric acid hydrazide in the presence of acetic acid and ethanol. The resulting product is purified through column chromatography and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)21(25)23(18-10-6-7-11-19(18)26-3)13-16-12-15-8-4-5-9-17(15)22-20(16)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBILJQVMMKSYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7710146.png)


![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)
